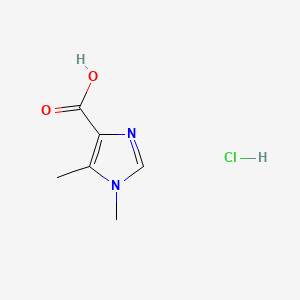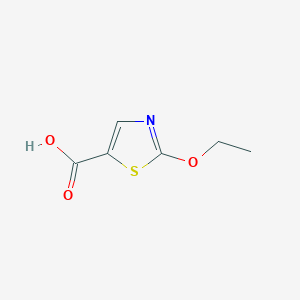
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride, also known as DIMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a ligand in various catalytic reactions, demonstrating its potential as a versatile and efficient catalyst.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in tumor growth and viral replication. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme can lead to decreased DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride have been studied in various cell lines and animal models. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to decrease viral load and improve liver function in HCV-infected mice. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its versatility and ease of synthesis. 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized in relatively large quantities with high purity, making it a useful building block for the synthesis of various compounds. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit low toxicity and good stability, making it a safe and reliable compound to work with. However, one of the limitations of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its relatively high cost compared to other commonly used reagents.
Direcciones Futuras
There are several potential future directions for research involving 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. One area of interest is the development of new drugs based on the antitumor and antiviral activities of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its effects on various cellular pathways. Finally, the use of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride as a building block for the synthesis of new materials and catalysts is an area of active research that holds promise for future applications.
Conclusion:
In conclusion, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride) is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its ease of synthesis, low toxicity, and stability make it a useful building block for the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its potential applications in various fields.
Métodos De Síntesis
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized through a multistep process involving the reaction of 4-cyano-1,5-dimethylimidazole with ethyl acetoacetate followed by hydrolysis and acidification to yield the final product. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)7-3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNKPNLXTABQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

